![molecular formula C16H14Cl2O5S B14503938 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate CAS No. 62807-16-3](/img/structure/B14503938.png)
2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichloro, ethylphenoxy, and sulfonyl groups attached to a phenyl acetate backbone. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate typically involves multiple steps, starting with the preparation of the phenyl acetate backbone. The introduction of the dichloro groups is usually achieved through chlorination reactions, while the ethylphenoxy and sulfonyl groups are introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and efficiency. The final product is typically purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate include:
- 2,4-Dichloro-6-methylphenoxy acetate
- 2,4-Dichloro-6-ethylphenoxy acetate
- 2,4-Dichloro-6-phenoxy acetate
Uniqueness
What sets this compound apart from these similar compounds is the presence of the sulfonyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
62807-16-3 |
|---|---|
Molecular Formula |
C16H14Cl2O5S |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
[2,4-dichloro-6-(4-ethylphenoxy)sulfonylphenyl] acetate |
InChI |
InChI=1S/C16H14Cl2O5S/c1-3-11-4-6-13(7-5-11)23-24(20,21)15-9-12(17)8-14(18)16(15)22-10(2)19/h4-9H,3H2,1-2H3 |
InChI Key |
HYLMBGDGXJVHKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


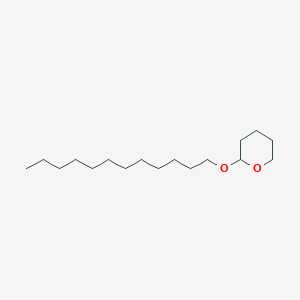
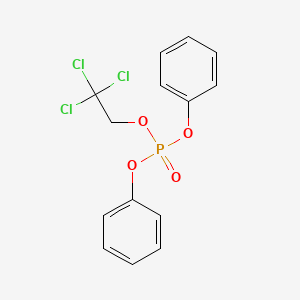
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)
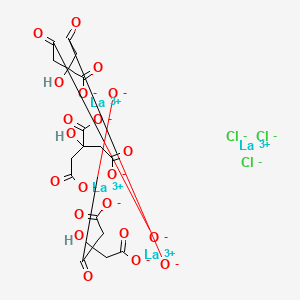
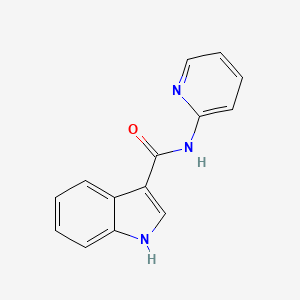
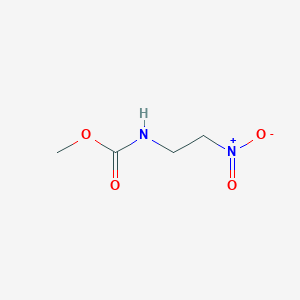
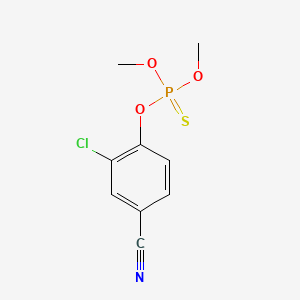

![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)
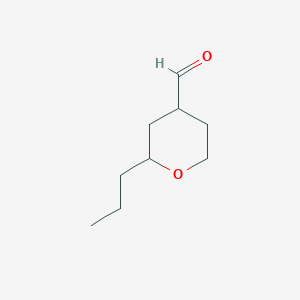
![2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-](/img/structure/B14503913.png)
![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)
